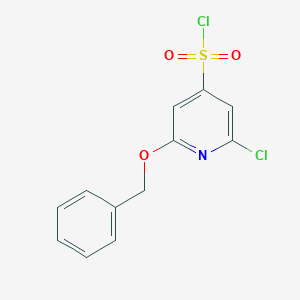
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is an organic compound that features a pyridine ring substituted with a benzyloxy group, a chlorine atom, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-(benzyloxy)pyridine to introduce the chlorine atom at the 6-position. This is followed by the sulfonylation of the pyridine ring to introduce the sulfonyl chloride group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonylating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Electrophilic aromatic substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Nitric acid, halogens
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, benzoic acid derivatives, and benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful as an enzyme inhibitor or protein modifier. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the chlorine and sulfonyl chloride groups, making it less reactive.
6-Chloropyridine-4-sulfonyl chloride: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-6-chloropyridine: Lacks the sulfonyl chloride group, reducing its potential for covalent modification of biomolecules.
Uniqueness
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and biological studies .
Propiedades
Fórmula molecular |
C12H9Cl2NO3S |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-chloro-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11-6-10(19(14,16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
TUSPHDGCZYKDOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















